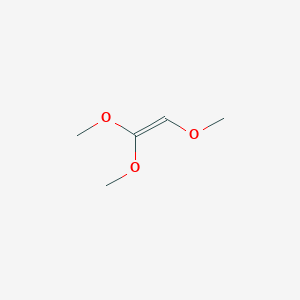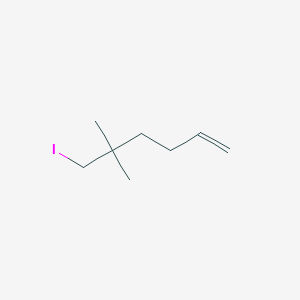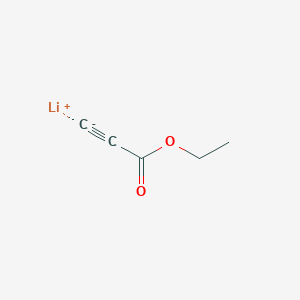![molecular formula C22H17N3O B14453699 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-86-4](/img/structure/B14453699.png)
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an oxazole ring Azo compounds are known for their vibrant colors and are widely used in dyes and pigments
Métodos De Preparación
The synthesis of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a diazotization reaction followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine (such as 3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3,5-diphenyl-1,2-oxazole under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and electrophiles (e.g., halogens).
Aplicaciones Científicas De Investigación
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to different isomeric forms that can interact with various biological pathways. The diazenyl group can participate in electron transfer reactions, influencing cellular processes and potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar compounds to 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole include other azo compounds and oxazole derivatives. For example:
4-[(E)-(3-chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone: Another azo compound with similar structural features but different substituents, leading to variations in chemical and biological properties.
4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: An azo compound with different aromatic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the diazenyl group and the oxazole ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
72990-86-4 |
|---|---|
Fórmula molecular |
C22H17N3O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(3,5-diphenyl-1,2-oxazol-4-yl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C22H17N3O/c1-16-9-8-14-19(15-16)23-24-21-20(17-10-4-2-5-11-17)25-26-22(21)18-12-6-3-7-13-18/h2-15H,1H3 |
Clave InChI |
YEOLMFMIQWBAGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


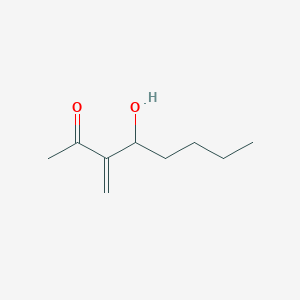

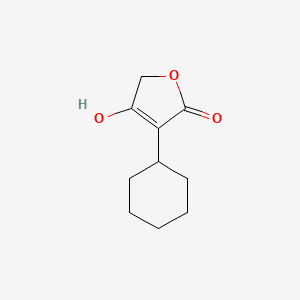
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
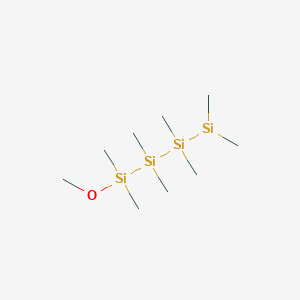
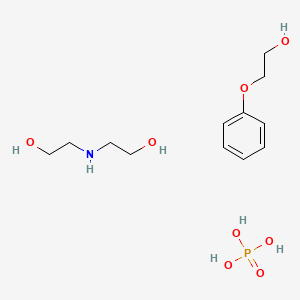
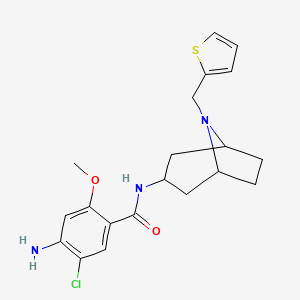



![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
